

# Chemical & Biochemical Profile of CNX-2006

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**Compound Focus: CNX-2006**

Cat. No.: S547929

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The table below summarizes the fundamental characteristics and activity data for **CNX-2006**.

Property	Specification
CAS Number	1375465-09-0 [1] [2]
Molecular Formula	C <sub>26</sub> H <sub>27</sub> F <sub>4</sub> N <sub>7</sub> O <sub>2</sub> [1] [2]
Molecular Weight	545.53 g/mol [1] [2]
Description	Novel irreversible mutant-selective EGFR inhibitor [1]
Primary Target (IC <sub>50</sub> )	EGFR mutant isoforms: < 20 nM [1]
Key Mutations Targeted	T790M, L858R/T790M, G719S, L861Q [2]
Selectivity	Very weak inhibition of wild-type EGFR [1] [2]

## Biological Activity & Experimental Data

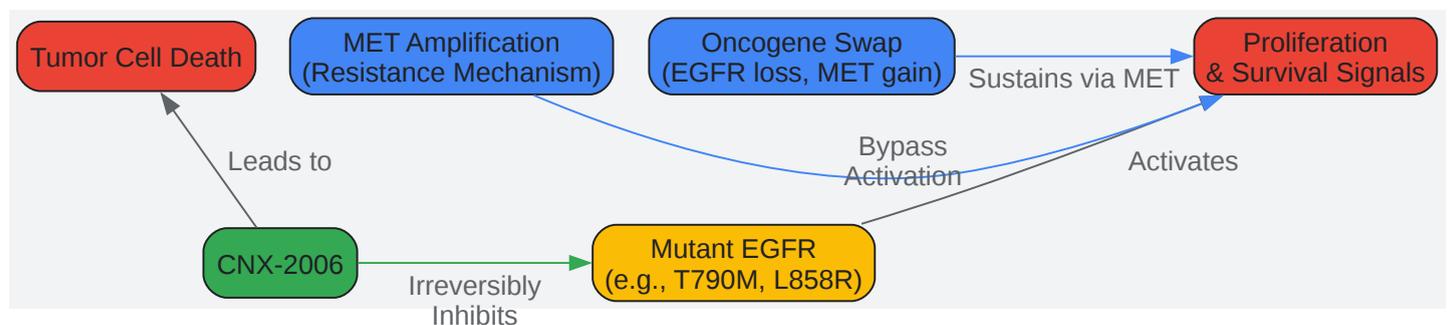
The following table details the key experimental findings and protocols from pre-clinical studies.

Aspect	Findings & Protocols
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| **In Vitro Activity** | • Potently suppresses growth of EGFR-T790M cells (up to 1000x selectivity over EGFR-WT) [2]. • Inhibits EGFR phosphorylation in T790M mutant cells at  $IC_{50} < 20$  nM after 1-hour exposure [2]. • Reduces volume of tumor spheres formed from H1975 cells [2]. || **In Vivo Efficacy** | • Shows efficacy in H1975 (EGFR L858R/T790M) xenograft models in nude mice [1] [2]. || **Resistance Modeling** | • In vitro models show chronic, escalating exposure does not promote T790M-mediated resistance in PC-9 or HCC827 cells [2]. • Resistant cells (HCC827CNXR) can exhibit **MET amplification**; some subclones experience "oncogene swap" where EGFR mutant allele is lost and MET becomes primary driver [3]. || **Key Experimental Protocols** || | **Growth Inhibition Assay** [1] [2] | Human EGFR mutant lung adenocarcinoma cell lines are treated with drugs in standard growth inhibition assays. Cell viability is often measured using colorimetric methods like Cell Counting Kit-8 after 72 hours of drug exposure. || **Western Blot Analysis** [1] | Cells (with endogenous or transfected mutant EGFRs) are treated with inhibitors for 6 hours. Lysates are then analyzed via immunoblotting to assess inhibition of EGFR phosphorylation and downstream signaling pathways. || **In Vivo Dosing** [1] | **Model:** Nude mice with H1975 xenografts. **Formulation:** 5% DMSO, 15% Solutol HS15 in PBS. **Dosage & Route:** 25 mg/kg, administered intraperitoneally (i.p.). |

## Mechanism and Resistance Pathways

This diagram illustrates the mechanism of action of **CNX-2006** and a key resistance pathway identified in research.



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**CNX-2006** covalently binds to Cys797 in the kinase domain of mutant EGFR, blocking oncogenic signaling and leading to tumor cell death [4] [1]. A key finding from resistance studies is "**oncogene swap**," where cancer cells, under drug pressure, lose the amplified mutant EGFR allele and acquire MET amplification as a new primary driver, making them sensitive to MET inhibitors alone [3].

## Research Implications

**CNX-2006** represents the class of third-generation EGFR inhibitors designed to overcome T790M-mediated resistance. Its high selectivity may improve the therapeutic window by reducing toxicity against wild-type EGFR [4]. The phenomenon of oncogene swap to MET highlights that resistance can involve complete dependency shifts, suggesting the need for repeated biomarker testing and combination therapy strategies [3].

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## References

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2. - CNX | 2006 inhibitor | CAS 1375465-09-0 | Buy EGFR from... CNX 2006 [invivochem.com]
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4. Acquired resistance to third-generation EGFR-TKIs and ... [pmc.ncbi.nlm.nih.gov]

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